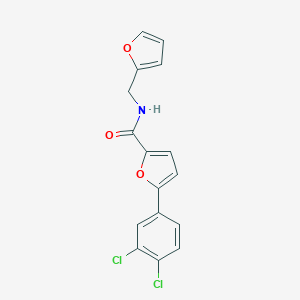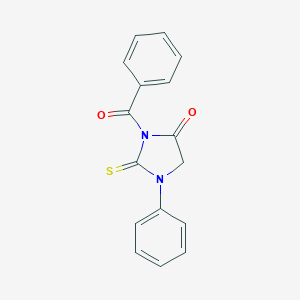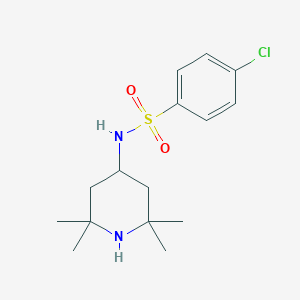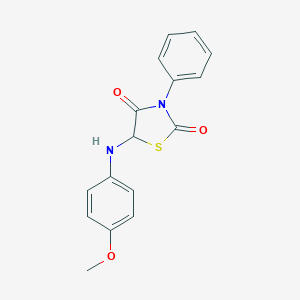![molecular formula C18H10ClN3O5 B246232 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide, also known as Furamidine, is a synthetic compound that has been studied for its potential as an antiprotozoal agent. Furamidine belongs to the family of furamidine analogs, which have been found to exhibit potent antiparasitic activity against a range of protozoan parasites.
Mécanisme D'action
The exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of a key enzyme called topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide can prevent the growth and replication of protozoan parasites.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of protozoan parasites, as well as to induce apoptosis (programmed cell death) in these parasites. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide as an experimental tool is its potent antiprotozoal activity. This makes it useful for studying the biology and pathogenesis of protozoan parasites. However, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide also has several limitations. It is a highly toxic compound, and its use in laboratory experiments requires careful handling and disposal. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has limited solubility in water, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide. One area of interest is the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide analogs with improved activity and selectivity against specific protozoan parasites. Another area of interest is the use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide as a tool for studying the biology and pathogenesis of protozoan parasites, including the mechanisms of drug resistance. Finally, there is potential for the use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide in the development of new therapies for protozoan parasitic diseases, either as a standalone drug or in combination with other compounds.
Méthodes De Synthèse
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is a complex process that involves several steps. The starting materials are 5-nitro-2-furaldehyde and 5-chloro-2-aminobenzoxazole, which are reacted in the presence of various reagents and catalysts to form the final product.
Applications De Recherche Scientifique
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been extensively studied for its potential as an antiprotozoal agent. It has been found to exhibit potent activity against a range of protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also shown activity against Leishmania parasites, which cause a range of diseases collectively known as leishmaniasis.
Propriétés
Formule moléculaire |
C18H10ClN3O5 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H10ClN3O5/c19-11-4-5-14-13(9-11)21-18(27-14)10-2-1-3-12(8-10)20-17(23)15-6-7-16(26-15)22(24)25/h1-9H,(H,20,23) |
Clé InChI |
PZJFUOTVNHCYNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)